1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized by introducing a trifluoromethyl group to a pyridine precursor.
Construction of the Pyrazole Ring: The pyrazole ring is then constructed by reacting the pyridine derivative with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes using catalysts and specific reaction temperatures to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring .
Scientific Research Applications
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridine ring contribute to its binding affinity and selectivity towards certain enzymes and receptors . This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine is unique due to the combination of its trifluoromethyl group and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N4/c1-5-2-8(15)18(17-5)9-7(11)3-6(4-16-9)10(12,13)14/h2-4H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCECFOPLQBOCMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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